molecular formula C10H10N2 B018026 3-Methyl-4-phenyl-1H-pyrazole CAS No. 13788-84-6

3-Methyl-4-phenyl-1H-pyrazole

Cat. No.: B018026
CAS No.: 13788-84-6
M. Wt: 158.2 g/mol
InChI Key: XTXZCNATVCIKTR-UHFFFAOYSA-N
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Description

3-Methyl-4-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Mechanism of Action

Target of Action

3-Methyl-4-phenyl-1H-pyrazole is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound’s primary targets are the Leishmania aethiopica clinical isolate and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by inhibiting key enzymes, leading to the disruption of essential biological processes. For instance, it has been suggested that these compounds act via inhibition of the reverse transcriptase enzyme , thus inhibiting viral replication . In the case of Leishmania aethiopica, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It is known that the compound’s antileishmanial and antimalarial activities involve the disruption of essential biological processes in the target organisms

Result of Action

The result of the action of this compound is the inhibition of the growth and replication of the target organisms, leading to their eventual death . For instance, the compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-4-phenyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of phenylhydrazine with ethyl acetoacetate. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to reflux, leading to the formation of the pyrazole ring.

Another method involves the use of 1,3-dicarbonyl compounds and phenylhydrazine. This reaction can be catalyzed by iodine, which facilitates the cyclocondensation process, resulting in the formation of the pyrazole structure .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods may also involve the use of more efficient catalysts and solvents to improve the overall process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. This is often achieved using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-Methyl-4-phenyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Comparison with Similar Compounds

3-Methyl-4-phenyl-1H-pyrazole can be compared with other similar compounds in the pyrazole family:

    3-Methyl-1-phenyl-1H-pyrazole: Similar structure but different substitution pattern.

    4-Phenyl-1H-pyrazole: Lacks the methyl group at the 3-position.

    3,5-Dimethyl-1-phenyl-1H-pyrazole: Contains an additional methyl group at the 5-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-methyl-4-phenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-10(7-11-12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXZCNATVCIKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160349
Record name 3-Methyl-4-phenylpyrazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13788-84-6
Record name 3-Methyl-4-phenylpyrazol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-4-phenylpyrazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-phenyl-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-Methyl-4-phenyl-1H-pyrazole in the synthesis described in the research?

A1: this compound acts as a reagent in the synthesis of methyl 7-arylcarbamoyl-6-benzoyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylates. It specifically reacts with methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates in an inert aprotic solvent to form the target compounds []. This suggests its utility in building complex heterocyclic systems with potential pharmacological applications.

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